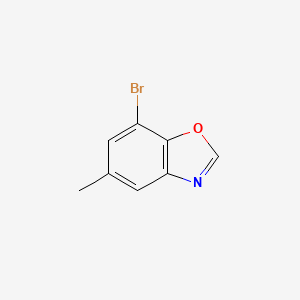
2-methyl-N-(5-methylpyridin-2-yl)propanamide
Descripción general
Descripción
2-methyl-N-(5-methylpyridin-2-yl)propanamide (2-MMP) is a synthetic organic compound with a variety of potential applications in the scientific and medical fields. It is a white crystalline solid with a melting point of 151 °C, and is soluble in water and ethanol. 2-MMP is a derivative of pyridine, a heterocyclic aromatic compound found in many natural products. Its structure consists of a five-membered ring with two nitrogen atoms and two methyl groups attached.
Aplicaciones Científicas De Investigación
2-methyl-N-(5-methylpyridin-2-yl)propanamide has a variety of applications in scientific research, including as a reagent for the synthesis of biologically active compounds, such as antifungal agents and antibiotics. It is also used in the synthesis of fluorescent dyes, which can be used to study biological processes. In addition, this compound is used in the synthesis of peptides and peptidomimetics, which can be used to study the structure and function of proteins.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(5-methylpyridin-2-yl)propanamide is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophiles such as alkyl halides or acyl halides to form new covalent bonds. This reaction is thought to be the basis for its use as a reagent for the synthesis of biologically active compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been found to have some antibacterial and antifungal activity, and has been used in the synthesis of compounds with potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-(5-methylpyridin-2-yl)propanamide has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it can be used to synthesize a variety of compounds. However, it has a relatively low boiling point, and it is not very soluble in organic solvents.
Direcciones Futuras
There are a number of potential future directions for research on 2-methyl-N-(5-methylpyridin-2-yl)propanamide. These include further investigation into its mechanism of action and its potential therapeutic applications, as well as the development of new synthetic methods for its synthesis. In addition, research into its use as a fluorescent dye and its potential use in the study of biological processes is ongoing. Finally, further investigation into its biochemical and physiological effects is necessary to fully understand its potential uses.
Métodos De Síntesis
2-methyl-N-(5-methylpyridin-2-yl)propanamide can be synthesized through a variety of methods, including the reaction of 5-methylpyridine and 2-methylpropanamide, the reaction of 5-methylpyridine and dimethylformamide, and the reaction of 5-methylpyridine with 2-methyl-N-propanoyl chloride. The reaction of 5-methylpyridine and 2-methylpropanamide is the most common method, and is usually done by heating the two compounds in an inert atmosphere at a temperature of 130-140 °C.
Propiedades
IUPAC Name |
2-methyl-N-(5-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)10(13)12-9-5-4-8(3)6-11-9/h4-7H,1-3H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWHNCXSNANZHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258415 | |
| Record name | 2-Methyl-N-(5-methyl-2-pyridinyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
349124-22-7 | |
| Record name | 2-Methyl-N-(5-methyl-2-pyridinyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349124-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-N-(5-methyl-2-pyridinyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(pyridin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6618067.png)

![3-[[(2,6-Difluorophenyl)sulfonyl]amino]benzoic acid](/img/structure/B6618082.png)

![2-[(4-aminobutyl)sulfanyl]ethan-1-ol](/img/structure/B6618113.png)



![3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B6618155.png)

![5-[(tert-butoxy)carbonyl]-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B6618164.png)

![4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6618173.png)